1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone
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Overview
Description
1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[310]hexane-3,3'-azetidine]-1'-yl]ethanone is a synthetic organic compound characterized by its unique bicyclic structure, where a six-membered oxygen-containing ring is fused with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone typically involves several key steps. Initially, a suitable precursor, such as a spiro-epoxide, is prepared. This precursor undergoes a nucleophilic ring-opening reaction with a nitrogen nucleophile to introduce the azetidine ring. Careful control of stereochemistry is crucial to ensure the desired (1S,5R) configuration. Reaction conditions often involve an inert atmosphere, low temperatures, and specific solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may leverage continuous flow chemistry to enhance reaction efficiency and scalability. Automated reaction systems ensure precise control over reaction parameters, thereby minimizing the risk of undesired by-products. Catalysts and reagents are chosen based on their ability to selectively drive the reaction toward the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone participates in various chemical reactions, including:
Oxidation: : Converts the ketone group to an ester or carboxylic acid.
Reduction: : Reduces the ketone to an alcohol.
Substitution: : Substitution reactions at the azetidine ring or the spiro oxygen can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Commonly sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: : Nucleophilic reagents such as organolithium or Grignard reagents can introduce new functional groups under controlled conditions.
Major Products
The reactions can yield a diverse array of products, from simple alcohols and esters to more complex polycyclic structures, depending on the reaction conditions and reagents employed.
Scientific Research Applications
1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone finds application in various fields of scientific research:
Chemistry: : As a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: : Potential as a probe for studying biological processes due to its unique structure.
Medicine: : Investigated for its pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Industry: : Used in the synthesis of advanced materials and specialized polymers.
Mechanism of Action
The biological effects of 1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone are mediated through interactions with specific molecular targets. Its spirocyclic structure allows it to interact uniquely with enzyme active sites or receptor binding domains, potentially inhibiting or modulating their activity. This compound may exert effects by altering cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Compounds with similar structural motifs include:
Spiro[cyclopropane-1,3'-oxindole] derivatives: : Known for their biological activities.
Spiro[pyrrolidine-3,3'-oxindole] derivatives: : Studied for their potential medicinal properties.
Spiro[furan-2,3'-oxindole] derivatives: : Investigated for their unique chemical reactivity.
Uniqueness
1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone stands out due to its distinctive azetidine ring fused with a spiro-oxabicyclohexane framework. This configuration imparts unique electronic and steric properties, differentiating it from other spiro compounds and providing novel opportunities in drug design and materials science.
This compound's versatility and unique structure make it a fascinating subject for ongoing research and applications across various scientific disciplines.
Properties
IUPAC Name |
1-[(1S,5R)-2'-propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-7(2)11-12(6-13(11)8(3)14)4-9-10(5-12)15-9/h7,9-11H,4-6H2,1-3H3/t9-,10+,11?,12? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDQDCUQEYLFEM-ZYANWLCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC3C(C2)O3)CN1C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1C2(C[C@@H]3[C@H](C2)O3)CN1C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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